3-(3-Methylthioureido)phenylboronic acid
Overview
Description
Mechanism of Action
Mode of Action
This reaction is a type of palladium-catalyzed cross-coupling, which is a key process in organic synthesis .
Biochemical Pathways
, it can be inferred that this compound may play a role in pathways involving the formation of carbon-carbon bonds .
Result of Action
, it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
, indicating that environmental conditions could potentially impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-(3-Methylthioureido)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that have boronic acid recognition sites. The boronic acid group in this compound can form reversible covalent bonds with the active sites of serine proteases, such as chymotrypsin and trypsin . These interactions can inhibit the enzymatic activity, making this compound a potential inhibitor in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular function. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can affect the compound’s activity, as it may interact with different biomolecules within these compartments.
Preparation Methods
The synthesis of 3-(3-Methylthioureido)phenylboronic acid involves several steps. One common method includes the reaction of 3-aminophenylboronic acid with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-(3-Methylthioureido)phenylboronic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Methylthioureido)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
3-(3-Methylthioureido)phenylboronic acid can be compared with other boronic acids and thiourea derivatives:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the thioureido group, making it less versatile in forming reversible covalent bonds with nucleophiles.
Thiourea derivatives: Compounds like N-methylthiourea share the thioureido group but lack the boronic acid functionality, limiting their applications in Suzuki-Miyaura coupling reactions.
Similar compounds include:
Properties
IUPAC Name |
[3-(methylcarbamothioylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUVOXFWKMDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674414 | |
Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-17-8 | |
Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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